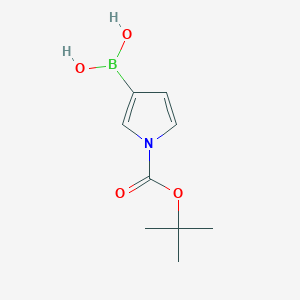

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid

描述

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .

准备方法

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid can be synthesized through the reaction of pyrrole-3-boronic acid with tert-butoxycarbonyl chloride (Boc-Cl). The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected boronic acid .

Industrial Production Methods: Industrial production of this compound often involves continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions, such as temperature and flow rates .

化学反应分析

Types of Reactions: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by a base or a radical initiator.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Bases such as sodium hydroxide or radical initiators like azobisisobutyronitrile (AIBN) are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

Protodeboronation: The major product is the corresponding pyrrole derivative without the boronic acid group.

科学研究应用

Scientific Research Applications

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is utilized across several domains:

Organic Synthesis

- Building Block in Cross-Coupling Reactions : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It serves as a key intermediate in synthesizing complex organic molecules.

| Reaction Type | Example Compounds | Reference |

|---|---|---|

| Suzuki-Miyaura | 3-substituted (5-pyrrol-2-yl) indazoles | |

| Other Couplings | Functionalized indazoles |

Medicinal Chemistry

- Drug Development : The compound is involved in synthesizing potential drug candidates due to its ability to form stable complexes with biomolecules. Its boronic acid functionality allows it to act as a reversible inhibitor for enzymes involved in carbohydrate metabolism and protein glycosylation.

| Application | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antiviral | Promising against tobacco mosaic virus and herpes simplex virus |

Biochemistry

- Interaction with Enzymes : The compound modulates enzymatic activities, influencing cellular processes such as signaling pathways and gene expression. It can inhibit or activate specific enzymes depending on the context, affecting metabolic pathways.

| Enzyme Targeted | Effect | Reference |

|---|---|---|

| Glycosylation Enzymes | Inhibition/Activation | |

| Cellular Proteins | Modulation of Activity |

Material Science

- Advanced Materials Production : The compound is used in producing polymers with specific properties, leveraging its unique chemical structure to enhance material characteristics.

Case Study 1: Synthesis of Pyrrolyl Indazoles

A study demonstrated the successful application of this compound in synthesizing novel pyrrolyl indazoles via the Suzuki reaction. The reaction conditions were optimized to yield high purity products, showcasing the compound's effectiveness as a coupling agent.

Case Study 2: Antiviral Activity

Research indicated that derivatives containing pyrrole moieties exhibited significant antiviral activity against herpes simplex virus. The mechanism involved interference with viral replication processes, suggesting potential therapeutic applications for this compound.

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

相似化合物的比较

- **1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

- **1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid pinacol ester

- **3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

Uniqueness: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the stability provided by the Boc-protected pyrrole ring. This combination makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reaction conditions .

生物活性

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is a boronic acid derivative of pyrrole, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom that can form reversible covalent bonds with diols and other nucleophiles, making it a valuable building block in organic synthesis and drug development.

- Molecular Formula : C₉H₁₄BNO₄

- Molecular Weight : 201.02 g/mol

- CAS Number : 18450544

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. This interaction can modulate enzymatic activities and influence various biochemical pathways. The compound's boronic acid functionality allows it to act as a reversible inhibitor for certain enzymes, particularly those involved in carbohydrate metabolism and protein glycosylation.

Antimicrobial Properties

Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, derivatives containing pyrrole moieties have shown promise against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The antiviral mechanism is believed to involve interference with viral replication processes.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic intervention.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Research on Antiviral Properties

In another investigation focused on antiviral activity, researchers synthesized several pyrrole-based compounds and tested their efficacy against HSV-1. The results revealed that compounds similar to this compound significantly reduced viral titers in infected cell cultures, suggesting a viable pathway for developing new antiviral therapies .

Comparative Analysis with Related Compounds

属性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFQDOHHXGSMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593914 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832697-40-2 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。